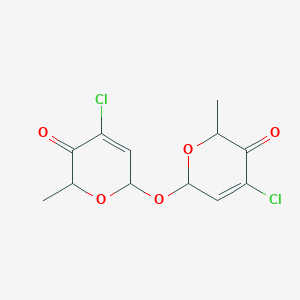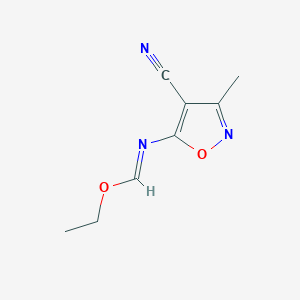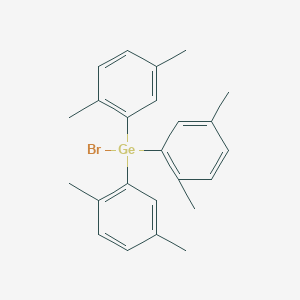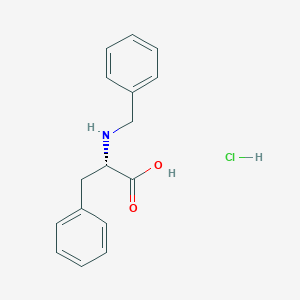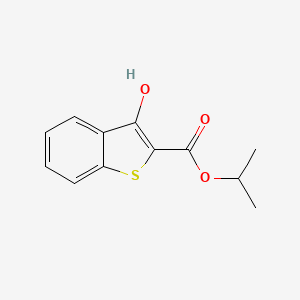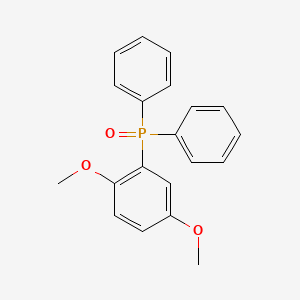
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a nitro group, and a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate (diethyl propanedioate) is used as a starting material. The enolate ion of diethyl malonate is generated by reacting it with a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with an appropriate benzoyl and nitro-substituted alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or amides.
科学研究应用
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Diethyl (2-benzoyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The benzoyl and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester groups can undergo hydrolysis, releasing the active components that interact with enzymes or receptors in biological systems.
相似化合物的比较
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the benzoyl and nitro groups.
Ethyl acetoacetate: Another ester used in organic synthesis with different functional groups.
Methyl benzoylformate: Contains a benzoyl group but lacks the nitro and propanedioate moieties.
Uniqueness
Diethyl (2-benzoyl-4-nitrophenyl)propanedioate is unique due to the combination of benzoyl, nitro, and propanedioate groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
65642-62-8 |
|---|---|
分子式 |
C20H19NO7 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
diethyl 2-(2-benzoyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C20H19NO7/c1-3-27-19(23)17(20(24)28-4-2)15-11-10-14(21(25)26)12-16(15)18(22)13-8-6-5-7-9-13/h5-12,17H,3-4H2,1-2H3 |
InChI 键 |
VJLHTBLLLDZGAI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


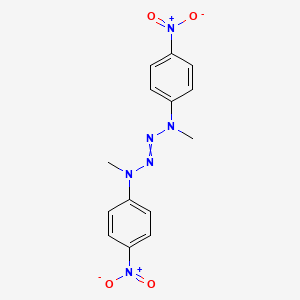



![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)
